Product packaging for (E)-3-(3-isobutoxyphenyl)acrylic acid(Cat. No.:CAS No. 58420-24-9)

(E)-3-(3-isobutoxyphenyl)acrylic acid

Cat. No.: B3037757
CAS No.: 58420-24-9
M. Wt: 220.26
InChI Key: FFIZMHBCWSIBDN-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(E)-3-(3-Isobutoxyphenyl)acrylic acid is a cinnamic acid derivative of significant interest in medicinal chemistry and materials science research. As a member of the phenyl acrylic acid family, this compound serves as a key synthetic intermediate for the exploration of novel therapeutic agents. Its core structure is frequently investigated for developing potent radical scavengers and anti-inflammatory agents, with research indicating that specific substitution patterns on the phenyl rings can optimize binding to enzyme targets such as COX-2 and 5-LOX . The isobutoxy substituent at the meta-position contributes distinct electronic and steric properties, influencing the compound's overall pharmacophore profile and making it a valuable scaffold for structure-activity relationship (SAR) studies. In material science, acrylic acid derivatives are widely utilized in polymer and copolymer synthesis, contributing to the properties of products like coatings, adhesives, and plastics . The (E)-stereochemistry is crucial for defining the molecular geometry in these applications. For Research Use Only. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O3 B3037757 (E)-3-(3-isobutoxyphenyl)acrylic acid CAS No. 58420-24-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[3-(2-methylpropoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10(2)9-16-12-5-3-4-11(8-12)6-7-13(14)15/h3-8,10H,9H2,1-2H3,(H,14,15)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIZMHBCWSIBDN-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=CC(=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for E 3 3 Isobutoxyphenyl Acrylic Acid and Its Research Analogs

Established Stereoselective Synthetic Pathways for (E)-3-(3-isobutoxyphenyl)acrylic acid

Wittig and Horner-Wadsworth-Emmons Olefination Strategies for (E)-Alkene Formation

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are cornerstone methods for the formation of carbon-carbon double bonds and are widely employed in the synthesis of cinnamic acid derivatives. The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. For the synthesis of this compound, 3-isobutoxybenzaldehyde (B1334178) would be reacted with an appropriate phosphonium ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as those bearing an ester group, typically afford the (E)-alkene as the major product researchgate.netorganic-chemistry.org. The use of phase-transfer catalysis can also be employed to facilitate the reaction in a biphasic system, which can offer advantages in terms of milder reaction conditions and easier product isolation researchgate.netacs.org.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion and is renowned for its high (E)-selectivity in the synthesis of α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acids stifar.ac.idwikipedia.org. The reaction of 3-isobutoxybenzaldehyde with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride or sodium methoxide, would be expected to yield the ethyl ester of this compound with high stereoselectivity researchgate.netalfa-chemistry.com. A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying the purification process compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction stifar.ac.id.

Reaction Aldehyde Reagent Base Solvent Typical Yield Stereoselectivity
Wittig3-isobutoxybenzaldehyde(Carbethoxymethylene)triphenylphosphoraneNaHTHFGoodPredominantly (E)
HWE3-isobutoxybenzaldehydeTriethyl phosphonoacetateNaH, NaOMeDME, THFHighHigh (E)-selectivity

Palladium-Catalyzed Coupling Reactions in the Synthesis of Acrylic Acid Derivatives

Palladium-catalyzed cross-coupling reactions, particularly the Mizoroki-Heck reaction, provide a powerful and versatile method for the synthesis of cinnamic acid derivatives. The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base wikipedia.orgodinity.com. For the synthesis of this compound, an aryl halide such as 3-iodo- or 3-bromo-isobutoxybenzene would be coupled with acrylic acid or one of its esters, like methyl acrylate (B77674) or ethyl acrylate wikipedia.orgresearchgate.netnih.gov. The reaction typically proceeds with high stereoselectivity to afford the (E)-isomer acs.org. A variety of palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), can be used as catalysts, often in conjunction with a phosphine (B1218219) ligand beilstein-journals.orgnih.gov. The choice of base, solvent, and reaction temperature can significantly influence the reaction's efficiency and yield rsc.orgnih.gov.

Aryl Halide Alkene Catalyst Base Solvent Typical Yield Stereoselectivity
3-Iodo-isobutoxybenzeneAcrylic AcidPd(OAc)₂TriethylamineAcetonitrileGood to ExcellentHigh (E)-selectivity
3-Bromo-isobutoxybenzeneMethyl AcrylatePdCl₂Na₂CO₃NMPGoodHigh (E)-selectivity

Other Conventional Routes to α,β-Unsaturated Carboxylic Acids

Beyond olefination and palladium-catalyzed couplings, several other classical named reactions are routinely used for the synthesis of α,β-unsaturated carboxylic acids like this compound.

The Knoevenagel condensation , particularly the Doebner modification, is a widely used method for preparing cinnamic acids wikipedia.orgwikipedia.org. This reaction involves the condensation of an aromatic aldehyde, in this case, 3-isobutoxybenzaldehyde, with a compound containing an active methylene (B1212753) group, typically malonic acid organic-chemistry.org. The reaction is usually catalyzed by a weak base, such as pyridine (B92270), often with a catalytic amount of piperidine (B6355638) nih.govyoutube.commasterorganicchemistry.com. A subsequent decarboxylation step, often occurring in situ at elevated temperatures, yields the desired α,β-unsaturated carboxylic acid wikipedia.org. This method is generally stereoselective for the (E)-isomer.

The Perkin reaction is another classic method for the synthesis of cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding carboxylic acid, which acts as a base catalyst researchgate.netbeilstein-journals.orgbyjus.com. For the synthesis of this compound, 3-isobutoxybenzaldehyde would be reacted with acetic anhydride in the presence of sodium acetate bepls.comiitk.ac.inlongdom.org. The reaction typically requires high temperatures to proceed efficiently wpmucdn.com. While historically significant, the Perkin reaction can sometimes suffer from lower yields, particularly with aldehydes bearing electron-donating groups nih.gov.

Reaction Aldehyde Reagent(s) Catalyst/Base Solvent Typical Yield
Knoevenagel-Doebner3-isobutoxybenzaldehydeMalonic acidPyridine/PiperidinePyridineGood to Excellent
Perkin3-isobutoxybenzaldehydeAcetic anhydrideSodium acetateAcetic anhydrideModerate

Novel Synthetic Route Development and Optimization for this compound

Application of Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of cinnamic acid derivatives to reduce environmental impact and improve safety and efficiency. This often involves the use of alternative energy sources, such as microwave irradiation and ultrasound, as well as the use of environmentally benign solvents or solvent-free conditions beilstein-journals.orgnih.gov.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate the rates of reactions like the Knoevenagel condensation, often leading to higher yields in shorter reaction times compared to conventional heating researchgate.netjocpr.comacs.orgat.uathieme.comresearchgate.net. A solvent-free Knoevenagel condensation of an aromatic aldehyde with malonic acid under microwave irradiation, using a solid support or a catalyst like polyphosphate ester, can be a highly efficient and environmentally friendly route to cinnamic acids researchgate.net.

Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields in the preparation of cinnamic acid derivatives stifar.ac.idresearchgate.netbeilstein-journals.orgresearchgate.net. Sonication can promote efficient mixing and mass transfer, which is particularly beneficial in heterogeneous reaction systems. For instance, the Knoevenagel condensation can be effectively carried out under ultrasonic irradiation, sometimes leading to improved yields and shorter reaction times compared to silent conditions researchgate.netresearchgate.net.

The use of greener solvents, such as water or ethanol, or conducting reactions under solvent-free conditions, further aligns with the principles of green chemistry nih.govbepls.com. For example, Knoevenagel condensations have been successfully performed in aqueous media or without any solvent, reducing the reliance on volatile and often toxic organic solvents bepls.com.

Green Method Reaction Type Conditions Advantages
Microwave-assistedKnoevenagelSolvent-free, Polyphosphate esterRapid reaction, high yields, reduced waste
Ultrasound-assistedKnoevenagelPyridine, β-alanineShorter reaction times, improved yields
Solvent-freeKnoevenagelSolid-phaseReduced solvent use, easy product isolation

Stereochemical Control and Yield Enhancement in Advanced Methodologies

While many of the established methods for synthesizing cinnamic acid derivatives favor the formation of the (E)-isomer, achieving high stereoselectivity and enhancing yields remain key objectives in synthetic methodology development.

In the context of olefination reactions, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction offers a powerful strategy for the synthesis of (Z)-alkenes with high stereoselectivity researchgate.netresearchgate.netnih.govbohrium.comnih.gov. This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether nih.govbohrium.com. While the primary target of this article is the (E)-isomer, the ability to selectively synthesize the (Z)-isomer is crucial for structure-activity relationship studies of related compounds.

For enhancing yields and stereoselectivity in Wittig reactions, the choice of base, solvent, and reaction temperature is critical odinity.comrsc.orgyoutube.comiitk.ac.inbohrium.com. The use of salt-free ylides can often lead to higher (Z)-selectivity for non-stabilized ylides, while for stabilized ylides, thermodynamic control generally favors the more stable (E)-product. Phase-transfer catalysis has also been shown to improve the efficiency of Wittig reactions, allowing for the use of milder bases and facilitating the reaction between reactants in different phases researchgate.netacs.orgchemijournal.com.

In palladium-catalyzed reactions, the development of highly active and robust catalyst systems is an area of ongoing research. The use of specific ligands, such as bulky electron-rich phosphines, can enhance the catalytic activity and stability of the palladium center, leading to improved yields and turnover numbers, even with less reactive aryl chlorides as starting materials.

Methodology Target Isomer Key Reagents/Conditions Advantage
Still-Gennari Olefination(Z)Bis(trifluoroethyl)phosphonoacetate, KHMDS, 18-crown-6High (Z)-selectivity
Phase-Transfer Catalysis(E) or (Z)Quaternary ammonium (B1175870) salt, biphasic systemMilder conditions, improved efficiency
Advanced Pd-Catalysis(E)Bulky, electron-rich phosphine ligandsHigh turnover numbers, use of aryl chlorides

Preparation of Isotopic Analogs of this compound for Mechanistic Studies

The most common and versatile methods for synthesizing cinnamic acid derivatives are the Knoevenagel condensation and the Perkin reaction. wikipedia.orgbyjus.comwikipedia.org Both methods typically utilize an aromatic aldehyde as a key precursor. Therefore, a logical approach to preparing labeled this compound involves the initial synthesis of labeled 3-isobutoxybenzaldehyde or the use of a labeled condensing agent.

A plausible and efficient route for the synthesis of this compound is the Knoevenagel condensation between 3-isobutoxybenzaldehyde and malonic acid, often catalyzed by a weak base like piperidine or pyridine. wikipedia.orgtue.nlias.ac.in This reaction proceeds via the formation of a carbon-carbon bond followed by decarboxylation to yield the desired α,β-unsaturated acid. wikipedia.org This methodology offers several opportunities for isotopic labeling.

Labeling the Acrylic Acid Moiety

One strategy for mechanistic studies is to label the acrylic acid backbone. This can be achieved by using commercially available, isotopically enriched malonic acid in the Knoevenagel condensation. For instance, using malonic acid with ¹³C-labeled carboxyl groups or methylene carbon would result in the target compound being labeled at the corresponding positions.

Using [1,3-¹³C₂]-Malonic Acid: Condensation with 3-isobutoxybenzaldehyde would yield this compound labeled with ¹³C at the carboxylic acid carbon and the α-carbon. Subsequent decarboxylation would result in a mixture of molecules labeled at the carboxylic acid carbon and the β-carbon, providing probes for studying decarboxylation mechanisms or metabolic pathways involving the carboxyl group.

Using [2-¹³C]-Malonic Acid: This would specifically label the α-carbon of the final acrylic acid product.

Using [D₂]-Malonic Acid: Employing deuterated malonic acid would introduce deuterium (B1214612) at the α- and β-positions of the acrylic acid, which is useful for studying kinetic isotope effects in enzymatic or chemical reactions.

Labeled PrecursorCatalyst/SolventResulting Isotopic Analog of this compoundPrimary Application in Mechanistic Studies
[1,3-¹³C₂]-Malonic acidPyridine/Piperidine[(E)-¹³COOH, β-¹³C]-3-(3-isobutoxyphenyl)acrylic acidTracing carboxyl group fate, decarboxylation studies
[2-¹³C]-Malonic acidPyridine/Piperidine[(E)-α-¹³C]-3-(3-isobutoxyphenyl)acrylic acidFollowing the backbone in metabolic transformations
[D₂]-Malonic acidPyridine/Piperidine[(E)-α,β-D₂]-3-(3-isobutoxyphenyl)acrylic acidKinetic isotope effect studies

Labeling the Isobutoxy Phenyl Moiety

Alternatively, the isotopic label can be incorporated into the 3-isobutoxybenzaldehyde precursor. This allows for the investigation of metabolic or chemical transformations involving the aromatic ring or the isobutoxy side chain. The synthesis of 3-isobutoxybenzaldehyde is typically achieved via the Williamson ether synthesis, reacting 3-hydroxybenzaldehyde (B18108) with an isobutyl halide (e.g., isobutyl bromide). chemicalbook.com

Labeling the Isobutoxy Group: Using isotopically labeled isobutyl bromide, such as 1-bromo-2-(methyl-¹³C)-propane or 1-bromo-2-methyl-[1,1-D₂]-propane, would introduce the label onto the isobutoxy side chain. This would be instrumental in studying the metabolism of this specific group, such as O-dealkylation reactions.

Labeling the Aromatic Ring: Starting with a ring-labeled 3-hydroxybenzaldehyde (e.g., uniformly ¹³C₆-labeled or specifically deuterated) would allow for tracing the entire aromatic portion of the molecule in biological systems or environmental fate studies.

Labeled Precursor for Aldehyde SynthesisReactionResulting Labeled AldehydeFinal Labeled Product after Condensation
1-Bromo-2-methyl-[D₇]-propaneWilliamson Ether Synthesis with 3-hydroxybenzaldehyde3-([D₇]-isobutoxy)benzaldehyde(E)-3-(3-([D₇]-isobutoxy)phenyl)acrylic acid
[¹³C₆]-3-HydroxybenzaldehydeWilliamson Ether Synthesis with isobutyl bromide[¹³C₆]-3-Isobutoxybenzaldehyde(E)-3-([¹³C₆]-3-isobutoxyphenyl)acrylic acid

The purification and characterization of these synthesized isotopic analogs would rely on standard techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ²H) and mass spectrometry (MS). These analytical methods would confirm the position and extent of isotopic incorporation, ensuring the suitability of the labeled compounds for their intended mechanistic studies.

Advanced Structural Characterization and Spectroscopic Analysis of E 3 3 Isobutoxyphenyl Acrylic Acid

X-ray Crystallography of (E)-3-(3-isobutoxyphenyl)acrylic acid and Related Complexes

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. While a specific crystal structure for this compound is not publicly documented, extensive studies on related cinnamic acid derivatives allow for a detailed prediction of its solid-state architecture. nih.govcore.ac.uk

Single-crystal X-ray diffraction would provide unambiguous proof of the molecule's conformation. For this compound, which is achiral, the analysis would focus on confirming the (E)-configuration of the alkene double bond and elucidating the conformational preferences of the rotatable bonds.

Based on numerous reported structures of similar cinnamic acids, the primary and most dominant structural feature is the formation of a centrosymmetric dimer in the crystal lattice. researchgate.net This supramolecular assembly is driven by strong intermolecular hydrogen bonds between the carboxylic acid moieties of two separate molecules. The hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of the second molecule, and vice versa, creating a characteristic R²₂(8) ring motif. nih.govcore.ac.uk

The acrylic acid side chain and the phenyl ring are generally found to be nearly coplanar, which maximizes π-system conjugation. The isobutoxy group, being flexible, would likely adopt a low-energy conformation, and its orientation relative to the phenyl ring would be determined by crystal packing forces.

Table 1: Predicted Single-Crystal X-ray Diffraction Parameters for this compound (based on analogous structures) This data is representative of typical cinnamic acid derivatives and serves as an educated prediction.

ParameterExpected Value / Feature
Crystal SystemMonoclinic or Triclinic
Space GroupCentrosymmetric (e.g., P2₁/c, P-1)
Key Supramolecular MotifCentrosymmetric dimer via O-H···O hydrogen bonds
Hydrogen Bond GeometryO-H···O distance ~2.6-2.7 Å
Conformation(E)-alkene, near-planar cinnamate (B1238496) system

While no co-crystallization studies have been specifically reported for this compound, the field of crystal engineering frequently employs cinnamic acids as components in the design of multi-component crystals, or co-crystals. bris.ac.ukresearchgate.net The robust carboxylic acid group is an excellent hydrogen bond donor, making it a reliable functional group for forming predictable supramolecular synthons with co-formers containing complementary functionalities, such as pyridine (B92270) or amide groups. nih.goviucr.org

Academic studies involving the co-crystallization of this compound could yield valuable insights into:

Supramolecular Chemistry: Investigating the hierarchy of non-covalent interactions (e.g., hydrogen bonds, π-stacking) by introducing co-formers like 4,4'-bipyridine (B149096) or nicotinamide. bris.ac.uk

Materials Science: Tuning the physicochemical properties of the solid, such as solubility, melting point, and stability, which is a common goal in the pharmaceutical sciences. researchgate.net

Photochemistry: Cinnamic acids can undergo [2+2] photocycloaddition in the solid state to form truxinic or truxillic acids. Co-crystallization can be used as a tool to control this photoreactivity by enforcing different packing arrangements of the molecules. acs.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is the most powerful tool for determining the structure of molecules in solution. A full suite of 1D and 2D NMR experiments would provide a complete picture of the covalent structure and stereochemistry of this compound.

A combination of 2D NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic, vinylic, and isobutoxy protons. The two vinylic protons (Hα and Hβ) would appear as doublets with a large coupling constant (J ≈ 15-16 Hz), which is characteristic of an (E) or trans configuration. mdpi.com

¹³C NMR: The carbon spectrum would show signals for the carbonyl carbon, the vinylic carbons, the aromatic carbons (including four quaternary carbons), and the carbons of the isobutoxy group. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the adjacent vinylic protons and within the isobutoxy group (i.e., between the -OCH₂-, -CH-, and -CH₃ protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing the connectivity between different molecular fragments. It shows correlations between protons and carbons that are separated by two or three bonds. Key expected correlations include those from the -OCH₂- protons of the isobutoxy group to the C3 carbon of the phenyl ring, and from the vinylic protons to the carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space. For this compound, a key observation would be the absence of a strong NOE between the two vinylic protons, further confirming the trans geometry. NOEs between the vinylic proton Hβ and the aromatic protons on the phenyl ring would also be expected.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) and Key 2D NMR Correlations Predicted values based on analogous structures and standard chemical shift increments. Solvent: CDCl₃.

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from ¹H)
COOH~12.0 (broad s)~172Cα, Cβ
CαH~6.4 (d, J≈16 Hz)~118COOH, Cβ, C1'
CβH~7.7 (d, J≈16 Hz)~145COOH, Cα, C1', C2', C6'
C1' (Aromatic)-~128-
C2', C4'-C6' (Aromatic)~7.0-7.4 (m)~115-130Adjacent aromatic C's, Cβ
C3' (Aromatic)-~159-
-OCH₂-~3.8 (d)~75C3', -CH(CH₃)₂
-CH(CH₃)₂~2.1 (m)~28-OCH₂-, -CH(CH₃)₂
-CH(CH₃)₂~1.0 (d)~19-OCH₂-, -CH(CH₃)₂

While no specific dynamic NMR studies on this compound have been reported, this technique could provide valuable information on the molecule's conformational flexibility in solution. By acquiring NMR spectra at variable temperatures, it would be possible to study the energy barriers associated with bond rotations. Potential dynamic processes for this molecule include:

Rotation around the single bond connecting the phenyl ring and the vinylic group (C1'-Cβ).

Rotation around the C3'-O and O-CH₂ bonds of the isobutoxy substituent.

At low temperatures, these rotations might become slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. Analysis of the spectra as the temperature is raised (coalescence) would allow for the calculation of the activation energy for these rotational processes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are highly characteristic of the functional groups present and are sensitive to the molecule's local environment, particularly intermolecular interactions like hydrogen bonding. nih.govresearchgate.net

The vibrational spectra of this compound would be dominated by features arising from the carboxylic acid, the alkene, the substituted phenyl ring, and the isobutyl ether group. A key feature in the solid-state FT-IR spectrum is the direct evidence for the strong hydrogen-bonded dimer discussed in the crystallography section.

O-H Stretch: A very broad and intense absorption band is expected in the FT-IR spectrum, typically centered in the 3200-2500 cm⁻¹ region. This broadness is the hallmark of the strong O-H···O hydrogen bonding within the carboxylic acid dimer.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutoxy group appear just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp band in both the FT-IR and Raman spectra, expected around 1700-1670 cm⁻¹. Its position is lowered from that of a free carboxylic acid due to conjugation with the C=C bond and involvement in the hydrogen-bonded dimer.

C=C Stretch: A strong band associated with the alkene bond is expected around 1640-1625 cm⁻¹. Aromatic C=C stretching vibrations appear as a set of bands between 1600 cm⁻¹ and 1450 cm⁻¹.

C-O Stretches: Strong bands corresponding to the C-O stretching of the carboxylic acid and the aryl-alkyl ether are expected in the 1300-1100 cm⁻¹ region.

Out-of-Plane Bending: A strong band around 980 cm⁻¹ is characteristic of the C-H out-of-plane bend for a trans-disubstituted alkene, providing further confirmation of the (E)-stereochemistry.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR / Raman)Notes
O-H stretch (H-bonded)3200-2500Very Broad, Strong / WeakCharacteristic of carboxylic acid dimer
Aromatic C-H stretch3100-3000Medium / Strong-
Aliphatic C-H stretch2980-2850Strong / StrongFrom isobutoxy group
C=O stretch1700-1670Very Strong / StrongConjugated and H-bonded
Alkene C=C stretch1640-1625Strong / Very StrongConjugated system
Aromatic C=C stretch1600-1450Medium-Strong / MediumMultiple bands expected
C-O stretch1300-1100Strong / MediumOverlapping ether and acid C-O modes
trans C-H out-of-plane bend~980Strong / WeakConfirms (E)-stereochemistry

Chiroptical Spectroscopy (CD/ORD) for Chiral Analogs of this compound

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for studying chiral molecules—molecules that are non-superimposable on their mirror images. wikipedia.orgwikipedia.org The parent compound, this compound, is itself achiral and therefore does not exhibit a CD or ORD spectrum. However, the introduction of a chiral center into the molecule would give rise to chiral analogs, which would be optically active. This section explores the theoretical application of CD and ORD spectroscopy for the structural analysis of such hypothetical chiral analogs.

Optical activity, the ability of a chiral substance to rotate the plane of polarized light, is the fundamental phenomenon underlying these techniques. wikipedia.org ORD measures the variation of this rotation as a function of the wavelength of light, while CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orgwikipedia.org These two phenomena are closely related and can be mathematically correlated through the Kramers–Kronig relations. wikipedia.org

The analysis of chiral analogs of this compound using these methods could provide valuable insights into their absolute configuration and conformational preferences in solution. For instance, a chiral analog could be synthesized by introducing a stereocenter in the isobutoxy side chain, such as at the 2-position of the isobutyl group, resulting in (R)- and (S)-3-(3-(2-methylpropoxy)phenyl)acrylic acid.

The chromophore responsible for the electronic transitions in these molecules is the cinnamic acid moiety. In a chiral environment, the electronic transitions of this chromophore would interact with the chiral center, leading to distinct CD signals, known as Cotton effects. rsc.org A positive or negative Cotton effect in the CD spectrum, corresponding to the absorption bands of the chromophore, can often be correlated with a specific absolute configuration at the stereocenter.

For example, studies on other chiral cinnamic acid derivatives have demonstrated that they can produce strong CD signals. mdpi.com In a study involving a chiral derivative, Cholest-3-yl (E)-3-(4-carbamoylphenyl)acrylate (CCA), a strong CD signal was observed between 300–400 nm, confirming the molecule's chirality. mdpi.com This suggests that chiral analogs of this compound would likely exhibit characteristic CD spectra.

The ORD spectrum of a chiral analog would show a plain curve at wavelengths far from an absorption band, but would exhibit anomalous dispersion, known as a Cotton effect curve, in the region of a chromophore's absorption. The sign of this Cotton effect curve is also indicative of the stereochemistry of the molecule.

The data obtained from CD and ORD spectroscopy are highly sensitive to the molecule's three-dimensional structure. Therefore, these techniques are invaluable for conformational analysis. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to simulate the CD and ORD spectra of different possible conformations of a chiral analog. chemrxiv.org By comparing the simulated spectra with the experimental data, the most probable conformation in solution can be determined.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a chiroptical analysis of a pair of enantiomeric chiral analogs of this compound.

Spectroscopic TechniqueWavelength (nm)(R)-enantiomer Signal(S)-enantiomer Signal
Circular Dichroism 280+Δε-Δε
220-Δε+Δε
Optical Rotatory Dispersion 589 (Sodium D-line)Positive RotationNegative Rotation

This interactive table demonstrates the expected mirror-image relationship between the CD and ORD spectra of a pair of enantiomers. The sign of the Cotton effect (indicated by + or - Δε in CD) and the direction of optical rotation in ORD would be opposite for the (R) and (S) isomers.

Computational Chemistry and Molecular Modeling of E 3 3 Isobutoxyphenyl Acrylic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and a host of other properties. These calculations are foundational for understanding the intrinsic reactivity and electronic characteristics of (E)-3-(3-isobutoxyphenyl)acrylic acid. Typically, such calculations are performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to ensure a high level of accuracy.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity and polarizability. nih.gov

For this compound, the HOMO is expected to be localized primarily over the electron-rich phenyl ring and the acrylic acid double bond, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid group and the conjugated system. This distribution facilitates intramolecular charge transfer, a key feature of this class of molecules. nih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps identify regions that are prone to electrophilic and nucleophilic attack. nih.gov For this compound, the MEP map would show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and the ether linkage, indicating these are sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, marking it as a site for nucleophilic interaction.

Table 1: Calculated Frontier Orbital Energies and Energy Gaps for Related Acrylic Acid Derivatives Using DFT

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Acrylic Acid-7.53-1.985.55
trans-Cinnamic Acid-6.80-2.184.62
trans-4-(Trifluoromethyl)cinnamic acid-7.21-2.604.61
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-7.28-4.922.36

Note: Data is illustrative, derived from computational studies on related molecules to provide context for the expected properties of this compound. Actual values would require specific DFT calculations.

DFT calculations can accurately predict vibrational frequencies, which correspond to peaks in infrared (IR) and Raman spectra. For this compound, key predicted vibrations would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C=C stretches of the phenyl ring and acrylic moiety, and C-O stretches of the ether and carboxyl groups.

The acid dissociation constant (pKa) is a crucial physicochemical property that governs a molecule's charge state in solution. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in an aqueous environment, often using a thermodynamic cycle and a continuum solvation model. mdpi.comnih.gov The pKa of the carboxylic acid group is influenced by the electronic effects of the substituted phenyl ring. The isobutoxy group at the meta position is a weak electron-donating group, which would be expected to slightly increase the pKa relative to unsubstituted cinnamic acid by destabilizing the conjugate base.

Table 2: Experimental and Calculated pKa Values for Cinnamic Acid and Related Derivatives

CompoundPosition of SubstituentExperimental pKa
trans-Cinnamic AcidUnsubstituted4.46
o-Coumaric Acid2-hydroxy4.11
m-Coumaric Acid3-hydroxy4.49
p-Coumaric Acid4-hydroxy4.70

Note: Data from studies on hydroxyl-substituted phenylacrylic (coumaric) acids illustrates the influence of substituent position on acidity. researchgate.net The pKa of this compound is expected to be in a similar range, likely between 4.4 and 4.6.

Molecular Dynamics Simulations of this compound in Solution and with Model Systems

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. These simulations are invaluable for studying how this compound behaves in a solvent and how it might interact with larger biological molecules. Simulations typically employ force fields like AMBER or CHARMM to define the interatomic forces and are run for tens to hundreds of nanoseconds to sample molecular motions. researchgate.net

In solution, this compound is not static but explores a range of conformations due to the rotation around its single bonds. The most significant degrees of freedom are the torsion angles involving the phenyl ring, the acrylic acid moiety, and the flexible isobutoxy side chain. MD simulations can track these rotations, revealing the preferred spatial arrangements of the molecule.

By analyzing the simulation trajectory, a free energy landscape can be constructed. This landscape maps the conformational states of the molecule to their relative free energies, identifying the most stable (low-energy) conformations and the energy barriers that separate them. For this molecule, the landscape would likely reveal a dominant low-energy state where the acrylic acid group is nearly coplanar with the phenyl ring to maximize conjugation, while the isobutoxy group would explore several rotational states.

MD simulations are crucial for refining the binding poses obtained from molecular docking and for assessing the stability of a ligand-protein complex over time. koreascience.krnih.gov After docking this compound into a hypothetical protein target, an MD simulation of the complex would be performed in a solvated environment.

The stability of the simulation is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand relative to their starting positions. A stable RMSD trajectory, typically fluctuating within 1-3 Å for the protein, suggests that the complex remains intact and the ligand does not diffuse away from the binding site. nih.gov The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein interact with the ligand and which remain flexible. mdpi.com Throughout the simulation, specific interactions like hydrogen bonds and hydrophobic contacts between the ligand and protein are monitored to understand the key determinants of binding. researchgate.net

Table 3: Illustrative MD Simulation Stability Metrics for a Ligand-Protein Complex

ParameterAnalysisTypical Value for a Stable ComplexInterpretation
Protein Backbone RMSDOverall complex stability1-3 ÅLow, stable fluctuation indicates the protein maintains its fold.
Ligand RMSD (relative to protein)Ligand binding stability< 2 ÅLow, stable fluctuation indicates the ligand remains bound in a stable pose.
Binding Site Residue RMSFFlexibility of binding site< 1.5 ÅLow fluctuations suggest residues are constrained by ligand interaction.
Number of Ligand-Protein Hydrogen BondsSpecific interactionsVaries (e.g., 1-4)A consistent number of H-bonds indicates stable key interactions.

Note: These values are representative examples derived from MD studies of similar ligand-protein systems and are not specific to this compound. nih.govmdpi.com

Molecular Docking Studies with Hypothetical Biological Targets and Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. koreascience.krnih.gov Since the specific biological targets of this compound are not defined, docking studies can be performed against hypothetical targets based on the known activities of structurally similar compounds. Acrylic and cinnamic acid derivatives have been investigated as inhibitors of various enzymes, making these promising candidates for in silico screening. nih.govnih.govnih.gov

Potential hypothetical targets for docking studies include:

Matrix Metalloproteinase-9 (MMP-9): An enzyme involved in cancer and inflammation, which has been studied as a target for cinnamic acid derivatives. koreascience.krnih.gov

Tubulin: A protein crucial for cell division, targeted by some anti-cancer agents. Phenylacrylic acid derivatives have been designed as tubulin inhibitors. nih.govresearchgate.net

Urease and α-Glucosidase: Enzymes targeted by other natural acrylic acid derivatives for the management of ulcers and diabetes, respectively. nih.gov

Docking simulations would place this compound into the active site of a target protein and score the resulting poses based on binding energy. The results would predict the most likely binding mode and identify key amino acid residues involved in the interaction. For example, the carboxylic acid group is a prime candidate for forming hydrogen bonds with polar residues (like Arginine or Serine) or coordinating with metal ions in the active site. The isobutoxyphenyl group would likely engage in hydrophobic or van der Waals interactions within a nonpolar pocket of the binding site.

Table 4: Example Molecular Docking Results for Cinnamic Acid Derivatives Against Matrix Metalloproteinase-9 (MMP-9)

CompoundBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Cynarin-10.96His401, Glu402, Pro421, Tyr423
Chlorogenic Acid-10.22His401, Glu402, Ala189, Tyr423
Rosmarinic Acid-10.01His401, Glu402, Pro421

Note: This data is from a published study on cinnamic acid derivatives docked into the active site of MMP-9 and serves as an example of the type of results a docking study would yield. koreascience.krnih.gov

Structure Activity Relationship Sar Studies of E 3 3 Isobutoxyphenyl Acrylic Acid Analogs for Mechanistic Insights

Systematic Modification of the Isobutoxyphenyl Moiety and Its Influence on Molecular Recognition

The isobutoxyphenyl group is a critical determinant of the biological activity of (E)-3-(3-isobutoxyphenyl)acrylic acid analogs. The nature, position, and size of the alkoxy substituent on the phenyl ring significantly influence the compound's potency and selectivity. While direct systematic studies on the isobutoxy group itself are limited, a broader examination of alkoxy-substituted cinnamic acid derivatives provides valuable insights.

The position of the alkoxy group on the phenyl ring is a crucial factor. Generally, substitutions at the meta and para positions are more favorable for various biological activities compared to ortho substitutions. This is often attributed to steric hindrance at the ortho position, which can disrupt the planarity of the molecule and its ability to fit into a receptor's binding pocket.

The nature of the alkyl chain in the alkoxy group also plays a pivotal role. Variations in chain length and branching can modulate the lipophilicity and steric bulk of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the target protein. For instance, in a series of 4-alkoxy cinnamic acid analogues studied for their anticancer activity, the length and nature of the alkoxy chain were found to be significant for their inhibitory effects.

To illustrate the influence of different alkoxy substitutions, the following table summarizes hypothetical activity data based on general trends observed in related cinnamic acid derivatives.

Compound IDR (Alkoxy Group)PositionBiological Activity (IC50, µM)
1 Methoxy (B1213986)315.2
2 Ethoxy312.8
3 n-Propoxy310.5
4 Isopropoxy311.1
5 n-Butoxy38.7
6 Isobutoxy 3 9.3
7 Methoxy410.8
8 Isobutoxy47.5

This is an interactive data table. The data is illustrative and based on general SAR principles for cinnamic acid derivatives.

The data suggests that increasing the chain length of the alkoxy group from methoxy to butoxy generally leads to an increase in activity, likely due to enhanced hydrophobic interactions with the target. The branched isobutoxy group shows comparable or slightly reduced activity compared to its linear n-butoxy counterpart, indicating that steric factors can also come into play. The improved activity of para-substituted analogs compared to meta-substituted ones is also a common observation in SAR studies of this class of compounds.

Elucidation of the Role of the Acrylic Acid Scaffold in Biological Interactions

The acrylic acid scaffold is a well-established pharmacophore in medicinal chemistry, contributing significantly to the biological activity of numerous compounds. nih.gov This α,β-unsaturated carboxylic acid moiety is not merely a passive linker but an active participant in molecular interactions.

Key features of the acrylic acid scaffold that contribute to its biological role include:

Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor and acceptor, allowing it to form strong interactions with amino acid residues in a protein's active site, such as arginine, lysine, and histidine.

Ionic Interactions: At physiological pH, the carboxylic acid is typically deprotonated to a carboxylate anion, enabling it to form ionic bonds (salt bridges) with positively charged residues.

Planarity and Rigidity: The double bond in the acrylic acid moiety imparts a degree of planarity and rigidity to the molecule. This conformational constraint can be crucial for orienting the phenyl ring and its substituents correctly for optimal binding.

Michael Acceptor Potential: The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing for potential covalent bond formation with nucleophilic residues (e.g., cysteine) in the target protein. This can lead to irreversible inhibition and prolonged biological effects.

Modifications to the acrylic acid scaffold have been shown to dramatically alter biological activity. For example, esterification or amidation of the carboxylic acid group can abolish activity if ionic interactions are critical for binding. nih.gov However, in some cases, esterification can enhance cell permeability and an ester prodrug can be hydrolyzed to the active carboxylic acid within the cell.

The following table summarizes the impact of modifications to the acrylic acid scaffold on biological activity, based on findings from studies on related compounds.

ModificationKey Interaction AffectedExpected Impact on Activity
EsterificationHydrogen bonding, Ionic interactionsGenerally decreases or abolishes activity
AmidationHydrogen bonding, Ionic interactionsGenerally decreases or abolishes activity
Reduction of double bondPlanarity, Michael acceptor potentialOften leads to a significant loss of activity
Replacement with other acidic groups (e.g., tetrazole)pKa, GeometryActivity may be retained or modulated

Stereochemical Requirements for Biological Potency and Selectivity (E- vs. Z-isomers, chiral centers if applicable)

Stereochemistry plays a paramount role in the biological activity of drug molecules, as biological targets are chiral and often exhibit a high degree of stereoselectivity. For this compound, the key stereochemical feature is the geometry around the carbon-carbon double bond of the acrylic acid moiety, leading to the existence of E (trans) and Z (cis) isomers.

The (E)-isomer, where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond, is generally the more thermodynamically stable and biologically active form for cinnamic acid derivatives. The extended and more linear conformation of the (E)-isomer often allows for better fitting into the binding site of a target protein compared to the more sterically hindered and bent shape of the (Z)-isomer.

The difference in biological activity between E and Z isomers can be substantial, often with one isomer being highly active while the other is virtually inactive. This highlights the precise three-dimensional arrangement of functional groups required for effective molecular recognition.

IsomerRelative Orientation of Phenyl and Carboxyl GroupsGeneral Biological Potency
(E)-isomer TransHigh
(Z)-isomer CisLow to Inactive

While this compound itself does not possess a chiral center, the introduction of chiral substituents on either the phenyl ring or the acrylic acid scaffold would introduce another layer of stereochemical complexity (R/S enantiomers), which would likely have a significant impact on biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Mechanistic Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized analogs and to gain insights into the mechanism of action.

For cinnamic acid derivatives, various QSAR studies have been conducted to model their diverse biological activities, including anticancer, antimicrobial, and antioxidant effects. These studies often employ a range of molecular descriptors, such as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are important for understanding electrostatic and orbital-controlled interactions.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and various shape indices. They are crucial for assessing the fit of a molecule into a binding site.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor. It quantifies the lipophilicity of a molecule, which is important for membrane permeability and hydrophobic interactions with the target.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule (graph theory) and describe aspects like branching and connectivity.

A typical QSAR equation might take the following form:

log(1/IC50) = c1Descriptor1 + c2Descriptor2 + ... + constant

Where the descriptors are physicochemical properties and the coefficients (c1, c2, etc.) indicate the contribution of each descriptor to the biological activity.

For a series of 4-alkoxy cinnamic acid analogues, a QSAR model for anticancer activity revealed the importance of both electronic and steric descriptors. The model suggested that substituents with specific electronic properties and a certain size and shape were more likely to exhibit potent anticancer activity.

While a specific QSAR model for this compound is not available in the literature, based on the analysis of related compounds, a hypothetical model would likely include descriptors related to the hydrophobicity and steric bulk of the alkoxy substituent, as well as electronic parameters of the phenyl ring and the acrylic acid moiety. Such a model would be invaluable for guiding the rational design of more effective analogs.

Molecular Mechanism of Action of E 3 3 Isobutoxyphenyl Acrylic Acid in in Vitro Biological Systems

Enzyme Inhibition and Activation Studies of (E)-3-(3-isobutoxyphenyl)acrylic acid

Kinetic Characterization of Enzyme Interactions (Ki, IC50, Vmax/Km)

No studies detailing the inhibitory or activation constants (Ki, IC50) or effects on enzyme kinetics (Vmax, Km) for this compound were found.

Investigation of Reversible vs. Irreversible Inhibition Mechanisms

There is no available information to classify the nature of any potential enzyme inhibition by this compound as reversible or irreversible.

Receptor Binding and Modulation by this compound in Cell-Free Systems

Ligand Binding Assays (e.g., displacement studies) for Receptor Occupancy

No data from ligand binding assays or displacement studies are available to determine the receptor occupancy of this compound.

Allosteric Modulation and Orthosteric Site Interactions

Information regarding potential allosteric modulation or interactions with orthosteric sites of receptors by this compound is not present in the current scientific literature.

Elucidation of Cellular Signaling Pathways Affected by this compound (In Vitro Cell Culture)

No in vitro cell culture studies have been published that elucidate the cellular signaling pathways modulated by this compound.

It is important to note that while research exists for other acrylic acid derivatives, the specific biological activities of this compound have not been reported. Future research may shed light on the molecular interactions of this compound.

Modulation of Kinase Cascades and Phosphorylation Events

There is no available data in the scientific literature describing the effects of this compound on kinase cascades or phosphorylation events within cellular systems. Kinase signaling pathways are critical regulators of numerous cellular functions, and the absence of studies in this area means that the impact of this compound on cell signaling remains unknown.

Impact on Gene Expression Profiles (Transcriptomics) and Protein Levels (Proteomics)

An extensive search of transcriptomic and proteomic databases and literature yields no studies that have investigated the global changes in gene expression or protein levels in response to treatment with this compound. Such studies are essential for understanding the broader cellular response to a compound and for identifying potential pathways and processes that are modulated.

Metabolomic Perturbations in Treated Cellular Systems

The metabolic consequences of exposing cellular systems to this compound have not been documented. Metabolomic analyses, which provide a snapshot of the small-molecule metabolites within a cell, are crucial for understanding how a compound may alter cellular metabolism and energy production. This information is currently lacking for this compound.

Target Identification and Validation Using Chemical Proteomics and Affinity-Based Approaches

There are no published reports on the use of chemical proteomics or affinity-based methods to identify the direct molecular targets of this compound. These advanced techniques are instrumental in pinpointing the specific proteins or other biomolecules with which a compound interacts to exert its biological effects. Without such studies, the molecular basis for any potential activity of this compound remains speculative.

Derivatization and Chemical Probe Development from E 3 3 Isobutoxyphenyl Acrylic Acid for Advanced Research

Synthesis of Biotinylated Analogs for Affinity Chromatography and Target Pull-Down Studies

Biotinylation is a powerful technique for labeling molecules to study and isolate their interacting partners. The high-affinity interaction between biotin (B1667282) and streptavidin (or avidin) is exploited in affinity chromatography and pull-down assays to capture and identify the binding proteins of a small molecule from complex biological samples. nih.govnih.gov

The synthesis of a biotinylated analog of (E)-3-(3-isobutoxyphenyl)acrylic acid typically involves the formation of a stable amide bond between the compound's carboxylic acid group and an amine-functionalized biotin derivative. To mitigate potential steric hindrance and preserve the parent molecule's binding affinity for its target, a spacer arm, such as a polyethylene (B3416737) glycol (PEG) linker, is often incorporated between the biotin tag and the acrylic acid moiety.

A common synthetic approach involves the activation of the carboxylic acid of this compound using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in the presence of N-hydroxysuccinimide (NHS). thermofisher.com This reaction forms a highly reactive NHS ester. Subsequent reaction with an amine-containing biotin derivative, such as Biotin-PEG-Amine, results in the formation of a stable amide linkage, yielding the desired biotinylated probe. The final product can then be purified using standard chromatographic techniques. These probes are instrumental in experiments where cell lysates are incubated with the biotinylated compound, and the resulting protein-probe complexes are captured on streptavidin-coated beads for subsequent identification by mass spectrometry.

Table 1: Proposed Synthesis of a Biotinylated this compound Analog

Component Structure Role in Synthesis
Parent Compound This compound The core structure providing biological specificity.
Coupling Reagents EDAC/NHS Activates the carboxylic acid to facilitate amide bond formation.
Biotin Tag with Linker Biotin-PEG-Amine Provides the biotin handle for affinity capture and a spacer to reduce steric hindrance.

| Final Probe | Biotin-PEG-(E)-3-(3-isobutoxyphenyl)acrylamide | The final product used for affinity chromatography and pull-down studies. |

Development of Fluorescently Labeled this compound Probes for Live-Cell Imaging (In Vitro)

Fluorescent probes are indispensable tools for visualizing the subcellular localization and dynamics of small molecules in living cells. nih.govnih.gov By covalently attaching a fluorophore to this compound, researchers can use fluorescence microscopy techniques to monitor its distribution and interaction with cellular components in real-time.

The design of a fluorescent probe requires careful consideration of the fluorophore's properties, including its brightness, photostability, and spectral characteristics (excitation and emission wavelengths), to ensure compatibility with available imaging systems and to minimize background fluorescence. chemrxiv.orgresearchgate.net The synthetic strategy for creating such probes is similar to that of biotinylation, primarily targeting the carboxylic acid group for derivatization.

An amine-functionalized fluorescent dye, such as an Alexa Fluor, ATTO, or cyanine (B1664457) dye, can be coupled to the activated carboxylic acid of this compound. The choice of fluorophore depends on the specific experimental requirements, such as the desired color for multi-channel imaging or suitability for super-resolution microscopy. nih.gov The resulting probe enables direct visualization of the compound's accumulation in specific organelles or its association with cellular structures, providing valuable insights into its mechanism of action at a subcellular level.

Table 2: Potential Fluorophores for Labeling this compound

Fluorophore Class Example Typical Excitation (nm) Typical Emission (nm) Key Features
Cyanine Dyes Cy5-Amine ~650 ~670 Bright, photostable, suitable for far-red imaging.
Rhodamine Dyes TAMRA-Amine ~555 ~580 High fluorescence quantum yield, good photostability. chemrxiv.org
Fluorescein Dyes Fluorescein Cadaverine ~495 ~515 pH-sensitive, widely used for green channel imaging.

| ATTO Dyes | ATTO 488-Amine | ~500 | ~520 | Excellent photostability and brightness. nih.gov |

Design and Synthesis of Photoaffinity Labeling (PAL) Probes for Covalent Target Capture

Photoaffinity labeling (PAL) is a powerful technique used to identify the direct binding partners of a small molecule by creating a light-induced covalent bond between the probe and its target protein. nih.govmdpi.com A typical PAL probe consists of three essential components: the parent molecule for target recognition, a photoreactive group that forms a highly reactive species upon UV irradiation, and a reporter tag (e.g., biotin or an alkyne) for detection and enrichment of the cross-linked proteins. nih.govenamine.net

The design of a PAL probe based on this compound requires strategic placement of the photoreactive moiety and the reporter tag to minimize interference with target binding. Common photoreactive groups include aryl azides, benzophenones, and diazirines, with diazirines often being preferred due to their smaller size and the highly reactive carbene intermediate they form upon photolysis. mdpi.comenamine.net

A synthetic route could involve modifying the isobutoxy phenyl ring to incorporate a trifluoromethylphenyldiazirine group. nih.gov The carboxylic acid end of the molecule would then be functionalized with a linker connected to a biotin tag. This design allows the probe to first bind non-covalently to its target protein. Subsequent exposure to UV light activates the diazirine, which then forms a covalent bond with nearby amino acid residues in the binding pocket. The biotin tag facilitates the subsequent isolation and identification of the covalently labeled proteins.

Table 3: Components of a Hypothetical this compound PAL Probe

Component Example Function
Specificity Unit This compound scaffold Binds reversibly to the target protein.
Photoreactive Moiety Trifluoromethylphenyldiazirine Upon UV activation, forms a reactive carbene that covalently cross-links to the target. nih.gov
Reporter Tag Biotin Enables enrichment of the probe-protein adduct via streptavidin affinity purification. nih.gov

| Linker | PEG or Alkyl Chain | Spatially separates the reporter tag from the core molecule to reduce steric hindrance. |

Exploration of Self-Immolative Linkers and Other Chemical Strategies for Controlled Release (in vitro research)

Controlled release systems are designed to deliver an active compound at a specific time or location in response to a trigger. In in vitro research, self-immolative linkers can be used to "cage" a molecule, rendering it inactive until a specific chemical or physical stimulus triggers its release. rsc.orgchemrxiv.org This strategy is valuable for studying the precise temporal effects of a compound on cellular processes.

A self-immolative linker connects the molecule of interest to a trigger-responsive moiety. Once the trigger is activated (e.g., by light, a change in pH, or a specific enzyme), the linker undergoes a cascade of electronic rearrangements that culminates in the release of the unmodified parent compound. nih.govnih.gov

For this compound, the carboxylic acid group can be attached to a photolabile self-immolative linker, such as one based on a photocaged abasic site. rsc.org In this construct, the acrylic acid is linked via a carbamate (B1207046) or carbonate bond. The entire conjugate remains stable and inactive in the dark. Upon irradiation with light of a specific wavelength, the photocage is cleaved, initiating the self-immolative cascade that liberates the active this compound. rsc.org This approach allows for precise spatiotemporal control over the compound's availability in in vitro assays, enabling researchers to investigate its immediate effects on cellular pathways with high precision. rsc.org

Table 4: Example of a Light-Responsive Controlled Release System

Component Example Moiety Mechanism of Action
Active Compound This compound The molecule to be released.
Self-Immolative Linker p-aminobenzyl alcohol (PABC)-based system Undergoes 1,6-elimination after trigger activation to release the payload. nih.gov
Trigger o-nitrobenzyl photocage Cleaved upon UV light exposure, initiating the self-immolation process.
Conjugate Caged-(E)-3-(3-isobutoxyphenyl)acrylic acid The inactive prodrug form.

| Released Products | this compound + linker byproducts | The active compound is liberated to interact with its targets. |

Advanced Methodologies in Studying E 3 3 Isobutoxyphenyl Acrylic Acid Biological Target Interactions

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics and Affinity Measurements

Surface Plasmon Resonance (SPR) is a powerful optical technique for the real-time, label-free analysis of biomolecular interactions. nih.gov In the study of (E)-3-(3-isobutoxyphenyl)acrylic acid, SPR would be employed to meticulously characterize its binding kinetics and affinity for a putative protein target.

The experimental setup would involve immobilizing the target protein on a sensor chip. Subsequently, a solution containing this compound would be flowed over this surface. The binding of the compound to the immobilized protein induces a change in the refractive index at the sensor surface, which is detected and measured in real-time as a response unit (RU). scholaris.ca

This real-time monitoring allows for the determination of key kinetic parameters: the association rate constant (ka), which describes the rate at which the compound binds to the target, and the dissociation rate constant (kd), which represents the rate at which the complex decays. The ratio of these constants (kd/ka) provides the equilibrium dissociation constant (KD), a measure of the binding affinity. A lower KD value signifies a stronger interaction.

Hypothetical SPR data for the interaction of this compound with a target protein is presented in the table below.

ParameterValue
Association Rate (ka) (M⁻¹s⁻¹)1.5 x 10⁵
Dissociation Rate (kd) (s⁻¹)3.0 x 10⁻⁴
Equilibrium Dissociation Constant (KD) (nM)2.0

This data would suggest a high-affinity interaction, characterized by a rapid association and a slow dissociation, which is often a desirable characteristic for a therapeutic agent.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding Events

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat changes associated with biomolecular interactions. researchgate.net This method provides a complete thermodynamic profile of the binding event between this compound and its biological target.

In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The instrument measures the minute amounts of heat released or absorbed during the binding process. The resulting data allows for the direct determination of the binding enthalpy (ΔH). From the binding isotherm, the binding affinity (Ka, the inverse of KD) and the stoichiometry (n) of the interaction can also be determined. With these parameters, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

A hypothetical thermodynamic profile for the binding of this compound is detailed in the following table.

Thermodynamic ParameterValue
Stoichiometry (n)1.1
Binding Affinity (Ka) (M⁻¹)5.0 x 10⁸
Enthalpy (ΔH) (kcal/mol)-8.5
Entropy (ΔS) (cal/mol·K)12.3

These illustrative results would indicate that the binding is enthalpically driven, suggesting that favorable hydrogen bonds and van der Waals interactions are the primary forces governing the interaction.

High-Throughput Screening (HTS) Approaches for Identifying Novel Biological Activities of Analogs

High-Throughput Screening (HTS) is a drug discovery process that involves the automated testing of large numbers of compounds against a specific biological target. creative-bioarray.com To explore the structure-activity relationship (SAR) of this compound, a library of its analogs would be synthesized and subjected to HTS.

These analogs would feature systematic modifications to the isobutoxy group, the phenyl ring, and the acrylic acid moiety. The HTS assays could be designed to measure various biological activities, such as enzyme inhibition, receptor binding, or changes in cellular signaling pathways. nih.gov The screening would be performed in a multi-well plate format, allowing for the rapid and simultaneous testing of thousands of compounds.

The results of the HTS campaign would identify "hit" compounds with improved potency, selectivity, or other desirable properties compared to the parent compound. A hypothetical HTS data summary for a selection of analogs is provided below.

Compound IDModificationActivity (% Inhibition at 10 µM)
Parent-65
Analog A4-isobutoxy78
Analog B2-isobutoxy45
Analog Cpropoxy55
Analog Dacrylic ester85

This hypothetical data would guide the subsequent lead optimization phase, focusing on modifications that enhance the desired biological activity.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography for Structural Elucidation of Ligand-Protein Complexes

To understand the molecular basis of the interaction between this compound and its target protein, high-resolution structural information is indispensable. Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography are the premier techniques for this purpose. nih.gov

For X-ray crystallography, the protein-ligand complex would first need to be crystallized. These crystals are then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate a three-dimensional electron density map of the complex. nih.gov This map allows for the precise determination of the atomic coordinates of both the protein and the bound ligand.

Cryo-EM has emerged as a powerful alternative, particularly for large and flexible protein complexes that are difficult to crystallize. nih.gov In this method, a solution of the complex is rapidly frozen, and the resulting vitrified sample is imaged using an electron microscope. Sophisticated image processing techniques are then used to reconstruct a 3D model of the complex.

Both techniques would aim to reveal the specific binding pocket on the protein, the conformation of this compound when bound, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. A hypothetical summary of structural findings is presented in the table below.

TechniqueResolution (Å)Key Findings
X-ray Crystallography1.8Detailed view of hydrogen bonds between the acrylic acid and Ser124, Gln128. Isobutoxy group occupies a hydrophobic pocket.
Cryo-EM3.2Confirms the overall binding mode and reveals a conformational change in a flexible loop of the protein upon ligand binding.

This structural information is crucial for understanding the mechanism of action and for the rational design of new analogs with improved binding properties.

Future Research Directions and Unanswered Questions for E 3 3 Isobutoxyphenyl Acrylic Acid

Exploration of Undiscovered Biological Targets and Novel Mechanistic Pathways

There is currently no available research detailing the exploration of new biological targets or novel mechanistic pathways for (E)-3-(3-isobutoxyphenyl)acrylic acid. The scientific community has not published studies aimed at identifying previously unknown proteins, enzymes, or cellular signaling pathways with which this compound might interact. As such, its broader therapeutic potential and its mechanism of action at a molecular level remain areas ripe for initial investigation.

Development of Advanced Synthetic Strategies for Complex Analogs and Conjugates

While the fundamental synthesis of this compound is understood, there is a lack of published research on the development of advanced synthetic methodologies to create more complex analogs and conjugates. The design and synthesis of derivatives are crucial for establishing structure-activity relationships (SAR) and optimizing the compound's properties. However, studies focusing on techniques such as diversity-oriented synthesis or the creation of bioconjugates to enhance targeting or efficacy for this specific acrylic acid derivative are not present in the current body of scientific literature.

Application of Artificial Intelligence and Machine Learning in Predicting this compound's Interactions and Designing New Probes

The application of artificial intelligence (AI) and machine learning (ML) has become a powerful tool in modern drug discovery for predicting molecular interactions and designing novel compounds. These computational approaches can accelerate the identification of potential biological targets and help in the de novo design of more potent and selective molecules. However, there are no specific reports or studies indicating that AI or ML models have been utilized to predict the bioactivity of this compound or to guide the design of new chemical probes based on its scaffold.

Integration of this compound into Multi-Omics Research Platforms for Systems-Level Understanding

Multi-omics approaches, which integrate data from genomics, proteomics, metabolomics, and transcriptomics, offer a holistic view of a compound's effect on biological systems. This systems-level understanding can reveal novel mechanisms of action and identify biomarkers of response. At present, there is no evidence of this compound being incorporated into any multi-omics research platforms. Such studies would be invaluable for elucidating its broader biological impact.

Addressing Remaining Challenges in Academic Research and Chemical Probe Development for this compound

The primary challenge in the academic research and development of this compound as a chemical probe is the foundational lack of biological data. Before advanced development can occur, significant preliminary research is required to identify its biological targets and characterize its activity. Key hurdles to be addressed include:

Initial Target Identification: The fundamental first step of identifying and validating the biological target(s) of this compound has not been documented.

Elucidation of Mechanism of Action: Without a known target, the mechanism by which it may exert any biological effect remains unknown.

Lack of Structure-Activity Relationship (SAR) Data: There is a deficit of studies on analogs of this compound, which is essential for optimizing potency and selectivity.

Q & A

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference ID
Molecular FormulaC₁₃H₁₆O₃
Solubility in DMSO~50 mg/mL (280 mM)
LogP (Octanol-Water)3.2 ± 0.2
Recommended Storage-20°C (solid), -80°C (DMSO solution)

Q. Table 2. Common Bioassay Parameters for Anticonvulsant Activity

Assay TypeProtocol SummaryReference ID
Maximal Electroshock (MES)50 mA, 60 Hz, 0.2 sec duration
Pentylenetetrazol (PTZ)85 mg/kg, sc in mice
Rotarod Neurotoxicity16 rpm, 180 sec cutoff

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(3-isobutoxyphenyl)acrylic acid
Reactant of Route 2
Reactant of Route 2
(E)-3-(3-isobutoxyphenyl)acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.